4-((Benzyloxy)methyl)-6-bromopyrimidine
Overview
Description
4-((Benzyloxy)methyl)-6-bromopyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position and a bromine atom at the 6-position
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in dna synthesis and cellular metabolism .
Mode of Action
The benzyloxy group might also undergo various transformations under different conditions .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid metabolism, and brominated compounds can participate in various organic reactions .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
Depending on its target and mode of action, it could potentially influence various cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, certain reactions involving bromopyrimidines are known to be catalyzed by transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-6-bromopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Bromination: The pyrimidine ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.
Benzyloxymethylation: The 4-position of the brominated pyrimidine is then functionalized with a benzyloxy methyl group. This can be achieved through a nucleophilic substitution reaction using benzyloxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-6-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a hydroxymethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Coupling: Biaryl or vinyl derivatives.
Scientific Research Applications
4-((Benzyloxy)methyl)-6-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-((Benzyloxy)methyl)-2-chloropyrimidine: Similar structure but with a chlorine atom at the 2-position.
4-((Benzyloxy)methyl)-5-fluoropyrimidine: Similar structure but with a fluorine atom at the 5-position.
4-((Benzyloxy)methyl)-6-iodopyrimidine: Similar structure but with an iodine atom at the 6-position.
Uniqueness
4-((Benzyloxy)methyl)-6-bromopyrimidine is unique due to the presence of both the benzyloxy methyl group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4-bromo-6-(phenylmethoxymethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTVBHWLAKHOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.